

Oct-1-en-6-yne: A Technical Overview of Synthesis and Characterization

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| Compound of Interest | | |
|----------------------|----------------|-----------|
| Compound Name: | Oct-1-EN-6-yne | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction:

Oct-1-en-6-yne is a linear hydrocarbon featuring both a terminal double bond and a terminal triple bond within its eight-carbon chain. This arrangement of unsaturation makes it a potentially valuable building block in organic synthesis, offering multiple reactive sites for further functionalization. Its structure is formally defined by the IUPAC name **oct-1-en-6-yne** and the chemical formula C₈H₁₂.[1] This technical guide provides an overview of a plausible synthetic approach and the expected characterization data for this compound, based on established chemical principles and data from analogous structures.

Synthesis of Oct-1-en-6-yne

While a specific, detailed experimental protocol for the synthesis of **oct-1-en-6-yne** is not readily available in the surveyed literature, a plausible and efficient synthetic route can be designed utilizing modern cross-coupling methodologies. The Sonogashira coupling, a powerful reaction for the formation of carbon-carbon bonds between a vinyl halide and a terminal alkyne, stands out as a highly suitable method.[2][3]

A potential retrosynthetic analysis of **oct-1-en-6-yne** suggests a disconnection at the C5-C6 bond, leading to two smaller fragments: a five-carbon vinyl component and a three-carbon alkyne component. A forward synthesis based on this disconnection would involve the coupling of 5-bromopent-1-ene with propargyl alcohol, followed by further modifications.



Experimental Protocol: A Proposed Sonogashira Coupling Approach

The following protocol is a generalized procedure based on known Sonogashira coupling reactions and should be optimized for the specific substrates.

Materials:

- 5-Bromopent-1-ene
- Propargyl alcohol
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)
- A suitable base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

- To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.
- Add the anhydrous solvent, followed by the base.
- To this stirred mixture, add 5-bromopent-1-ene.
- Finally, add propargyl alcohol dropwise to the reaction mixture.
- The reaction is typically stirred at room temperature or gently heated, and the progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).



- Upon completion, the reaction mixture is worked up by quenching with a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to afford the desired oct-1-en-6-yn-1-ol.
- The terminal hydroxyl group can then be removed through a two-step process of tosylation followed by reduction with a suitable hydride reagent like lithium aluminum hydride (LiAlH₄) to yield the target molecule, **oct-1-en-6-yne**.

Characterization of Oct-1-en-6-yne

The successful synthesis of **oct-1-en-6-yne** would be confirmed through a combination of spectroscopic techniques. The expected data, based on the known chemical shifts and spectral features of similar compounds, are summarized below.

Data Presentation





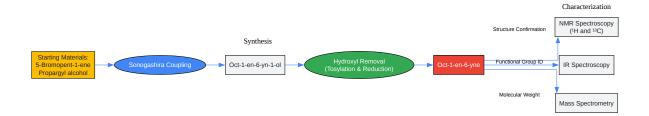
| Parameter | Expected Value/Observation |
|----------------------------------|--------------------------------|
| Molecular Formula | C ₈ H ₁₂ |
| Molecular Weight | 108.18 g/mol [1] |
| ¹ H NMR (Proton NMR) | (Predicted) |
| δ (ppm) | Multiplicity |
| ~5.8 | m |
| ~5.0 | m |
| ~2.1 | m |
| ~1.9 | t |
| ~1.6 | m |
| ¹³ C NMR (Carbon NMR) | (Predicted) |
| δ (ppm) | Assignment |
| ~138 | C-2 |
| ~115 | C-1 |
| ~84 | C-6 or C-7 |
| ~68 | C-6 or C-7 |
| ~33 | C-3 |
| ~28 | C-4 |
| ~18 | C-5 |
| IR (Infrared) Spectroscopy | (Predicted) |
| Wavenumber (cm ⁻¹) | Assignment |
| ~3300 | ≡C-H stretch (alkyne) |
| ~3080 | =C-H stretch (alkene) |
| ~2120 | C≡C stretch |
| | |

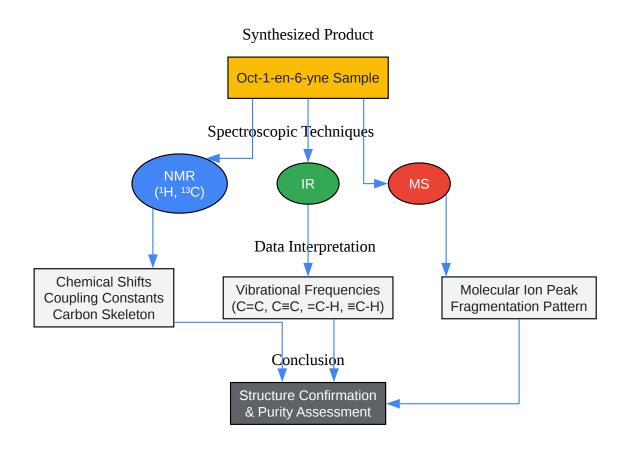


| ~1640 | C=C stretch |
|------------------------|--|
| ~990 and ~910 | =C-H bend (alkene out-of-plane) |
| Mass Spectrometry (MS) | (Predicted) |
| m/z | Assignment |
| 108 | [M] ⁺ (Molecular ion) |
| Other fragments | Corresponding to the loss of alkyl and alkenyl fragments |

Mandatory Visualizations Logical Workflow for Synthesis and Characterization







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References

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- 3. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications PMC [pmc.ncbi.nlm.nih.gov]
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